molecular formula C16H18N2O4 B4231388 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione

1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione

Cat. No.: B4231388
M. Wt: 302.32 g/mol
InChI Key: FWIFBEUXMDXZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. It has been extensively studied for its potential applications in the field of pharmacology and biomedicine. In

Scientific Research Applications

1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of pharmacology and biomedicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has been extensively studied and its properties are well-known. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are a number of future directions for research on 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-13-4-2-11(3-5-13)18-15(20)10-14(16(18)21)17-8-6-12(19)7-9-17/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFBEUXMDXZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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